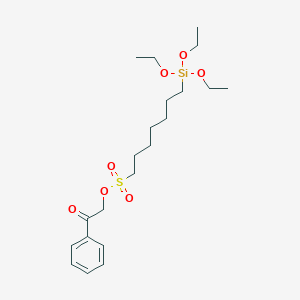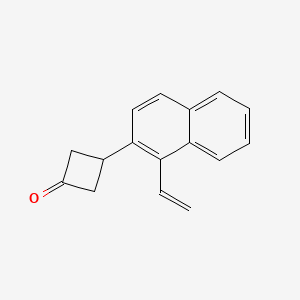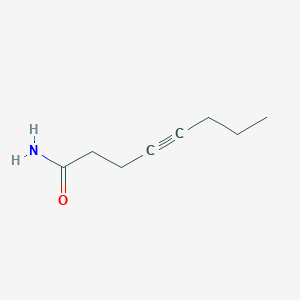
2-Oxo-2-phenylethyl 7-(triethoxysilyl)heptane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-phenylethyl 7-(triethoxysilyl)heptane-1-sulfonate is a complex organic compound with a unique structure that combines a phenyl group, a sulfonate group, and a triethoxysilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 7-(triethoxysilyl)heptane-1-sulfonate typically involves multiple steps. One common method involves the reaction of 2-oxo-2-phenylethyl bromide with 7-(triethoxysilyl)heptane-1-sulfonic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-phenylethyl 7-(triethoxysilyl)heptane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield phenolic compounds, while reduction of the carbonyl group can produce alcohols .
Aplicaciones Científicas De Investigación
2-Oxo-2-phenylethyl 7-(triethoxysilyl)heptane-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-phenylethyl 7-(triethoxysilyl)heptane-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can interact with proteins and enzymes, potentially inhibiting their activity. The triethoxysilyl group can undergo hydrolysis to form silanols, which can further react with other molecules, leading to cross-linking and polymerization .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxo-2-phenylethyl acetate
- 2-Oxo-2-phenylethyl formate
- Diethyl (2-oxo-2-phenylethyl)phosphonate
Uniqueness
2-Oxo-2-phenylethyl 7-(triethoxysilyl)heptane-1-sulfonate is unique due to the presence of the triethoxysilyl group, which imparts unique reactivity and potential for cross-linking and polymerization. This makes it particularly useful in industrial applications where such properties are desirable .
Propiedades
Número CAS |
923294-14-8 |
|---|---|
Fórmula molecular |
C21H36O7SSi |
Peso molecular |
460.7 g/mol |
Nombre IUPAC |
phenacyl 7-triethoxysilylheptane-1-sulfonate |
InChI |
InChI=1S/C21H36O7SSi/c1-4-26-30(27-5-2,28-6-3)18-14-9-7-8-13-17-29(23,24)25-19-21(22)20-15-11-10-12-16-20/h10-12,15-16H,4-9,13-14,17-19H2,1-3H3 |
Clave InChI |
XJEDQKFKOLAAJT-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCCCCCS(=O)(=O)OCC(=O)C1=CC=CC=C1)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Chloro-4-(1-methyl-1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B14183414.png)

![1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B14183420.png)
![3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde](/img/structure/B14183440.png)
![(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine](/img/structure/B14183452.png)



![2-[Benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14183466.png)
![Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane](/img/structure/B14183467.png)

![2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide](/img/structure/B14183474.png)
![acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol](/img/structure/B14183481.png)

